5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid

Description

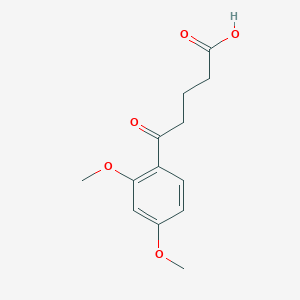

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS 4654-07-3) is a substituted pentanoic acid derivative featuring a ketone group at the fifth carbon and a 2,4-dimethoxyphenyl moiety. Its molecular formula is C₁₃H₁₆O₅, with a molecular weight of 252.26 g/mol .

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-9-6-7-10(12(8-9)18-2)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJUMNIZLCRMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405514 | |

| Record name | 5-(2,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-07-3 | |

| Record name | 5-(2,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,4-DIMETHOXYPHENYL)-5-OXOPENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid has been identified as a potential intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in drug development.

Potential Therapeutic Uses

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases.

- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound may have anticancer properties as well.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis due to its ability to undergo various chemical transformations. For instance:

- Synthesis of Derivatives : It can be utilized to create derivatives that possess enhanced biological activities or improved pharmacokinetic profiles.

- Multi-step Synthetic Pathways : The compound's reactivity allows for the development of complex molecules through multi-step synthesis techniques .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Anticancer Studies

A study focusing on structurally similar compounds demonstrated their effectiveness in inhibiting tumor growth across various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cancer cell signaling pathways.

Anti-inflammatory Research

Research has shown that compounds with similar structures can significantly reduce inflammation by modulating oxidative stress and inflammatory mediators. This suggests that this compound might also exhibit these properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

a. 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid (CAS 63467-20-9)

- Molecular Formula : C₁₃H₁₆O₅ (MW 252.26)

- Key Difference : Methoxy groups at positions 2 and 5 on the phenyl ring versus 2 and 4 in the target compound.

b. 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid

- Molecular Formula : C₁₃H₁₆O₅ (MW 252.26)

- Key Difference : Methoxy groups at positions 3 and 4.

- Research Findings: 3,4-Dimethoxy-substituted analogs are frequently associated with antimicrobial activity, as noted in studies on triazole derivatives () .

Monomethoxy Analogs

5-(4-Methoxyphenyl)-5-oxopentanoic Acid (CAS 4609-10-3)

- Molecular Formula : C₁₂H₁₄O₄ (MW 222.24)

- Key Difference : A single methoxy group at position 4.

Halogen-Substituted Analogs

5-(4-Fluorophenyl)-5-oxopentanoic Acid

Functionalized Derivatives

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic Acid (CAS 315679-46-0)

- Molecular Formula: C₁₃H₁₇NO₅ (MW 283.28)

- Key Difference: Introduction of an amino group at position 4.

Structural Influence on Properties

| Compound | Substituents | LogP* (Predicted) | Solubility (mg/mL) | Notable Activity |

|---|---|---|---|---|

| 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid | 2,4-OCH₃ | 1.8 | ~10 (DMSO) | Precursor for thiazoles |

| 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | 3,4-OCH₃ | 1.7 | ~12 (DMSO) | Antimicrobial potential |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 4-F | 1.5 | ~20 (DMSO) | Enhanced polarity |

*LogP values estimated via computational tools.

Toxicity and Metabolic Stability

- Toxicity Prediction : Computational models (e.g., GUSAR) suggest that methoxy-substituted compounds generally exhibit low acute toxicity, though substituent position modulates this profile .

- Metabolism : Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, whereas fluorine substitution enhances metabolic stability .

Biological Activity

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid, also known as DMOA, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16O5

- CAS Number : 4654-07-3

- Molecular Weight : 252.27 g/mol

Synthesis

The synthesis of DMOA typically involves the reaction of 2,4-dimethoxyphenol with appropriate acylating agents under controlled conditions. The reaction can be catalyzed by bases such as potassium carbonate in solvents like dimethylformamide (DMF) to enhance yield and purity.

Antimicrobial Properties

Research has indicated that DMOA exhibits significant antimicrobial activity against various pathogens. A study reported an inhibition zone of 15 mm against Staphylococcus aureus and a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli .

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 32 |

| Pseudomonas aeruginosa | 10 | 64 |

Anti-inflammatory Effects

DMOA has been studied for its anti-inflammatory effects. In vitro assays demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages treated with DMOA . This suggests a potential role in managing inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of DMOA. In animal models, administration of DMOA resulted in improved cognitive function in tests such as the Morris water maze, indicating its potential benefits in neurodegenerative diseases .

The mechanism by which DMOA exerts its biological effects appears to involve modulation of several signaling pathways:

- Inhibition of NF-kB Pathway : DMOA reduces the activation of NF-kB, leading to decreased expression of inflammatory mediators.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMOA was tested against a panel of bacterial strains. The results indicated that DMOA not only inhibited growth but also demonstrated bactericidal activity at higher concentrations, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Neuroprotection in Rodent Models

In a study involving rodents subjected to induced neurotoxicity, administration of DMOA significantly improved behavioral outcomes and reduced markers of neuronal damage. The findings suggest that DMOA could be beneficial in preventing cognitive decline associated with aging or neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the 2,4-dimethoxyphenyl group into the valeric acid backbone. For example:

- Friedel-Crafts acylation : Reacting 2,4-dimethoxybenzene with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate, followed by hydrolysis to yield the carboxylic acid .

- Alternative routes : Using boronic acid derivatives (e.g., 2,4-dimethoxyphenylboronic acid) in cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized valeric acid precursors .

Key considerations : Optimize reaction conditions (temperature, solvent polarity) to prevent over-acylation or demethylation of methoxy groups. Purification often involves column chromatography or recrystallization .

Basic: How is the purity and structural integrity of this compound validated in research settings?

- Analytical methods :

- HPLC (Reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% typically required).

- NMR (¹H/¹³C): Confirm substituent positions (e.g., methoxy groups at 2,4-positions) and absence of byproducts.

- Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ expected at m/z 253.2 for C₁₃H₁₆O₅) .

- Melting point analysis : Compare observed values (e.g., 110–113°C) with literature data to detect impurities .

Basic: What preliminary biological assays are recommended for evaluating its bioactivity?

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution assays. Methoxy-substituted analogs have shown activity in similar scaffolds .

- Cytotoxicity assays : Use MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity before advanced studies .

Advanced: How can computational tools resolve contradictory bioactivity data across substituent analogs?

- Molecular docking : Compare binding affinities of 2,4-dimethoxy vs. 3,4-dimethoxy analogs to target enzymes (e.g., fungal lanosterol 14α-demethylase) to explain activity differences .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends. For example, 2,4-dimethoxy groups may enhance membrane permeability due to increased lipophilicity .

- Meta-analysis : Review studies on structurally related compounds (e.g., triazole derivatives) to identify conserved pharmacophores .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in acylation reactions.

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., FeCl₃) for Friedel-Crafts efficiency.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Case study : A 20% yield increase was achieved by replacing AlCl₃ with FeCl₃ in analogous 5-arylvaleric acid syntheses, reducing demethylation side reactions .

Advanced: How do substituent positions (2,4- vs. 3,4-dimethoxy) impact metabolic stability?

- In vitro metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS. 2,4-Dimethoxy groups may resist oxidative demethylation better than 3,4-substituents due to steric hindrance .

- Pharmacokinetic modeling : Use software like GastroPlus to predict bioavailability differences based on logP and pKa values .

Advanced: What mechanistic studies elucidate its potential as a kinase inhibitor?

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using radioactive ATP-binding assays.

- X-ray crystallography : Resolve co-crystal structures with target kinases to identify key hydrogen bonds with the methoxy groups or carbonyl moiety .

- Mutagenesis : Validate binding sites by introducing point mutations (e.g., T790M in EGFR) and assessing IC₅₀ shifts .

Advanced: How can contradictory solubility data in literature be reconciled?

- Solubility parameter analysis : Measure in buffers (pH 1.2–7.4) to account for ionization effects. The carboxylic acid group (pKa ~4.5) increases solubility at physiological pH.

- Co-solvency studies : Use DMSO-water or PEG-400 mixtures to mimic biological matrices. Reported discrepancies may arise from aggregation at high concentrations .

Advanced: What are the best practices for storing this compound to prevent degradation?

- Storage conditions : -20°C under inert gas (N₂/Ar) to avoid oxidation of the methoxy groups or hydrolysis of the ketone.

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH) with periodic HPLC checks. Degradation products often include demethylated or decarboxylated derivatives .

Advanced: How can its role in prodrug design be explored?

- Ester prodrugs : Synthesize methyl or ethyl esters to enhance oral bioavailability. Hydrolyze enzymatically (e.g., esterases) to release the active acid .

- Targeted delivery : Conjugate with tumor-homing peptides via the carboxylic acid group, leveraging the 2,4-dimethoxyphenyl moiety for passive targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.